The Physicochemical Profile and Synthetic Utility of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol: A Technical Whitepaper
The Physicochemical Profile and Synthetic Utility of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals
Executive Summary & Structural Rationale
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity. 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (CAS: 82945-27-5) [1] is a highly versatile, fluorinated building block that exemplifies these principles.
Structurally, this molecule features a trifluoromethyl group (–CF3) adjacent to a chiral tertiary alcohol, as well as a reducible nitro group (–NO2). The electron-withdrawing nature of the –CF3 group stabilizes the tertiary alcohol against dehydration, while the nitro group serves as a latent primary amine[2]. This unique combination makes it a privileged intermediate for synthesizing complex pharmacophores, including Janus kinase (JAK) inhibitors[3] and Transient Receptor Potential Melastatin 8 (TRPM8) agonists[2].
Physicochemical Properties & Spectroscopic Data
Understanding the baseline physical and spectroscopic properties of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol is critical for reaction monitoring and downstream purification. Depending on the enantiomeric purity and crystalline state, the compound typically presents as an oily liquid or a pale yellow solid[3][4].
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol |
| CAS Number | 82945-27-5[1] |
| Molecular Formula | C9H8F3NO3[1] |
| Molecular Weight | 235.16 g/mol [1] |
| Appearance | Pale yellow solid / Oily liquid[3][4] |
| Melting Point | 47–49 °C (specifically for the (2S)-enantiomer)[4] |
Table 2: Key NMR Spectroscopic Markers (in CDCl3)
Data synthesized from established literature standards[3][5].
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |
| 1H NMR | 7.62–7.57 | m, 2H | Aromatic protons (ortho) |
| 1H NMR | 7.48–7.43 | m, 3H | Aromatic protons (meta/para) |
| 1H NMR | 5.09 & 5.01 | d, J = 13.8 Hz, 1H each | Diastereotopic –CH2–NO2 |
| 13C NMR | 122.98 | q, J ≈ 285 Hz | –CF3 carbon |
| 13C NMR | 75.74 | q, J ≈ 30 Hz | Quaternary C–OH |
Expert Insight: The methylene protons adjacent to the nitro group are diastereotopic due to the proximity of the chiral quaternary center. This magnetic inequivalence results in a distinct AB spin system (two doublets, J = 13.8 Hz), which serves as a definitive diagnostic marker for successful product formation during synthesis[3].
Self-Validating Synthetic Workflows
The Catalyst-Free Aqueous Henry Reaction
Traditionally, the Henry (nitroaldol) reaction requires basic catalysts which can trigger unwanted side reactions. However, 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol can be synthesized via a highly efficient, catalyst-free protocol utilizing tap water as the sole medium[3].
Causality & Mechanism: Nitromethane is weakly acidic in water. By utilizing an aqueous medium, the hydrophobic effect forces the organic reactants (2,2,2-trifluoroacetophenone and nitromethane) into highly concentrated micro-droplets. This physical aggregation drastically lowers the activation energy barrier for the nucleophilic attack, driving the reaction forward without the need for organic solvents or external catalysts[3].
Catalyst-free Henry reaction driven by hydrophobic aggregation in an aqueous medium.
Step-by-Step Methodology:
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Reagent Loading: To a reaction vessel, add 2,2,2-trifluoroacetophenone (0.5 mmol) and nitromethane (5.0 mmol)[3].
-
Aqueous Initiation: Add 2.0 mL of tap water. Vigorously stir the biphasic mixture at room temperature.
-
In-Process Validation: To ensure the system is self-validating, withdraw a 10 µL organic aliquot after 12 hours and analyze via TLC or 19F NMR. The disappearance of the ketone signal and the emergence of a new peak confirms conversion.
-
Extraction & Isolation: Upon complete consumption of the ketone, extract the aqueous mixture with ethyl acetate (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure β-nitro alcohol[3].
Downstream Pharmacophore Generation: Catalytic Hydrogenation
The nitro group of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol can be selectively reduced to yield a trifluoromethyl amino alcohol. This structural motif is a critical precursor for TRPM8 receptor agonists used in treating oropharyngeal dysphagia[2].
Causality & Mechanism: Palladium on carbon (Pd/C) under a hydrogen atmosphere facilitates the stepwise reduction of the –NO2 group to an amine (–NH2). The robust nature of the C–F bonds prevents unwanted defluorination under these standard catalytic conditions.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol (approx. 646 mg) in high-purity methanol (0.27 M concentration)[2].
-
Catalyst Addition: Carefully add Palladium on charcoal (Pd/C, 0.08 eq) under a steady stream of inert gas (N2 or Argon) to prevent auto-ignition of the catalyst[2].
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2). Stir the suspension vigorously at room temperature for 8 hours[2].
-
In-Process Validation: Monitor the reaction via LC-MS. The mass shift from the nitro compound (M = 235) to the primary amine (M = 205) validates the completion of the reduction.
-
Filtration & Recovery: Filter the reaction mixture through a Whatman GF/F filter pad to safely remove the Pd/C catalyst. Rinse the pad thoroughly with methanol.
-
Concentration: Concentrate the filtrate under vacuum to isolate the amino alcohol intermediate[2].
Downstream synthetic divergence of the amino alcohol intermediate into therapeutic agents.
Applications in Advanced Therapeutics
The derivatives of 1,1,1-Trifluoro-3-nitro-2-phenylpropan-2-ol have profound implications in modern pharmacology:
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JAK Inhibitors: The trifluoromethyl tert-alcohol core is utilized in the synthesis of Janus kinase (JAK) inhibitors, which are vital reagents for screening and treating blood system diseases and autoimmune disorders[3].
-
TRPM8 Agonists: Following reduction to the amino alcohol, the scaffold is coupled to form substituted cyclohexanecarboxamides. These act as agonists for the TRPM8 receptor (the primary molecular transducer of cold somatosensation), offering therapeutic pathways for physiological rehabilitation and swallowing disorders[2].
References
- Thoreauchem. "1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol-82945-27-5".
- Thieme E-Books & E-Journals. "Constructing Quaternary Centers of Chirality: The Lanthanide Way to Trifluoromethyl-Substituted Tertiary Alcohols".
- Thieme E-Books & E-Journals. "Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water".
- Google Patents. "WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application".
- The Royal Society of Chemistry. "Supplementary information DES as solvent and catalyst: One-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael".
Sources
- 1. 1,1,1-trifluoro-3-nitro-2-phenylpropan-2-ol-82945-27-5 - Thoreauchem [thoreauchem.com]
- 2. WO2022133027A1 - Substituted cyclohexanecarboxamides, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. rsc.org [rsc.org]
